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Compound of Interest

Compound Name: 4-(1H-imidazol-2-yl)phenol

Cat. No.: B168543 Get Quote

An In-depth Technical Guide on 4-(1H-imidazol-2-yl)phenol: Chemical Properties, Structure,

and Biological Significance

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and known biological activities of 4-(1H-imidazol-2-yl)phenol. The document is

intended for researchers, scientists, and professionals in the field of drug development and

medicinal chemistry who are interested in the therapeutic potential and applications of this

heterocyclic compound.

Chemical Structure and Properties
4-(1H-imidazol-2-yl)phenol is a heterocyclic organic compound featuring a phenol group

substituted with an imidazole ring at the para position.[1] This unique arrangement of a

hydrogen bond donor (phenolic hydroxyl) and a versatile heterocyclic moiety contributes to its

specific chemical and biological characteristics.[1]

Chemical Identifiers
A summary of the key chemical identifiers for 4-(1H-imidazol-2-yl)phenol is provided in the

table below.
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Identifier Value

IUPAC Name 4-(1H-imidazol-2-yl)phenol

Synonyms 4-(2-Imidazolyl)phenol, 4-(Imidazol-2-yl)-phenol

CAS Number 15548-89-7

Molecular Formula C₉H₈N₂O

InChI
InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-10-5-

6-11-9/h1-6,12H,(H,10,11)

InChI Key BTXQISFZAIFMCT-UHFFFAOYSA-N

Canonical SMILES C1=CC(=CC=C1C2=NC=CN2)O

Physicochemical Properties
The key physicochemical properties are summarized below. It is important to note that some of

these values are predicted through computational models due to limited experimental data in

published literature.

Property Value Source

Molecular Weight 160.17 g/mol [2]

Appearance White to off-white powder [1]

Melting Point 190 °C or 204-206 °C [1][2]

Boiling Point (Predicted) 421.5 ± 28.0 °C [2]

Density (Predicted) 1.284 ± 0.06 g/cm³ [2]

pKa (Predicted)
9.36 ± 0.26 (for isomer 4-

(imidazol-1-yl)phenol)
[3]

Solubility
Soluble in water and other

polar solvents
[1]

Experimental Protocols
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Chemical Synthesis
The synthesis of 4-(1H-imidazol-2-yl)phenol can be accomplished through several synthetic

routes. The selection of a particular method may depend on the availability of starting

materials, desired yield, and scalability.

Method 1: N-Arylation followed by Oxidation A common approach involves the N-arylation of

imidazole with a suitable aniline precursor, followed by an oxidation step.[1]

Step 1: N-Arylation. Imidazole is reacted with 4-chloroaniline in the presence of a base, such

as potassium carbonate, in an organic solvent like dimethylformamide (DMF). This reaction

yields the intermediate, 4-(1H-imidazol-1-yl)aniline.[1]

Step 2: Oxidation. The intermediate is then oxidized to produce 4-(1H-imidazol-2-yl)phenol.
[1] This can be achieved using oxidizing agents like hydrogen peroxide or sodium

hypochlorite, often with a catalyst such as copper sulfate.[1]

Method 2: Ullmann Reaction Another potential route is the Ullmann condensation, which

typically involves the reaction of p-bromoanisole and imidazole under catalytic conditions to

form the desired product.[1]

A logical workflow for a general synthesis and characterization process is depicted below.
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General workflow for synthesis and characterization.
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Characterization Methods
Following synthesis and purification, the structure and purity of 4-(1H-imidazol-2-yl)phenol
would be confirmed using standard analytical techniques. While specific spectral data for this

exact compound is not widely published, the following methods are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to

confirm the chemical structure by identifying the chemical environment of the hydrogen and

carbon atoms. Due to fast tautomerization in the imidazole ring, signals for the imidazole

carbons can sometimes be broad or difficult to detect in solution-state ¹³C NMR.[4]

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight

of the compound and to analyze its fragmentation pattern, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in

the molecule, such as the O-H stretch of the phenol and C=N stretching within the imidazole

ring. For a related compound, characteristic IR peaks were observed for O-H (3448 cm⁻¹)

and C=N (1601 cm⁻¹) vibrations.[5]

Biological Activity and Signaling Pathways
Research has shown that 4-(1H-imidazol-2-yl)phenol possesses several significant biological

activities, making it a compound of interest in pharmaceutical research.

Phosphodiesterase (PDE) Inhibition
The compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), a family

of enzymes that degrade cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and

cyclic guanosine monophosphate (cGMP).[1] By inhibiting these enzymes, the intracellular

levels of these second messengers increase, leading to the modulation of various cellular

signaling pathways.[6][7] This mechanism is critical in processes such as inflammation,

neuroprotection, and memory.[6][8]

The inhibition of PDEs, such as PDE4 or PDE5, prevents the hydrolysis of cAMP or cGMP,

respectively.[9] The resulting accumulation of these cyclic nucleotides leads to the activation of

downstream effector proteins like Protein Kinase A (PKA) or Protein Kinase G (PKG).[6][7]
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These kinases then phosphorylate a multitude of target proteins, culminating in a physiological

response.
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Mechanism of action for a phosphodiesterase inhibitor.

Antimicrobial Activity
4-(1H-imidazol-2-yl)phenol has demonstrated efficacy against various microbial strains,

indicating its potential for development as a novel antimicrobial agent.[1] The imidazole scaffold

is a common feature in many existing antifungal and antibacterial drugs, and this compound

represents a promising lead for further optimization.

Prodrug Development
The phenolic hydroxyl group offers a convenient site for chemical modification. This has been

explored in the context of creating mutual prodrugs of nonsteroidal anti-inflammatory drugs

(NSAIDs). By forming an ester linkage between the phenol and the carboxylic acid of an

NSAID, researchers aim to create a carrier molecule that masks the acidic group responsible

for gastrointestinal toxicity.[1] The active NSAID would then be released at the target site.[1]

Conclusion
4-(1H-imidazol-2-yl)phenol is a versatile heterocyclic compound with a compelling profile for

applications in medicinal chemistry and drug development. Its roles as a phosphodiesterase

inhibitor and antimicrobial agent highlight its therapeutic potential.[1] The structure also serves

as a valuable intermediate for the synthesis of more complex molecules and prodrugs.[1] While

research is still in the early stages, further investigation into its detailed physicochemical

properties, biological mechanisms, and safety profile is warranted to fully explore its utility in

pharmaceutical applications.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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